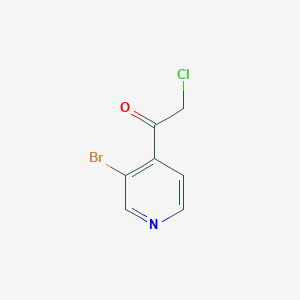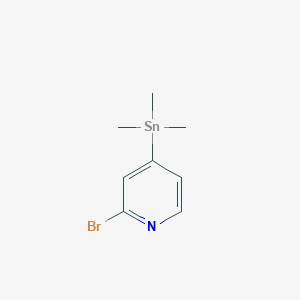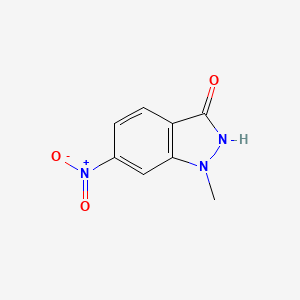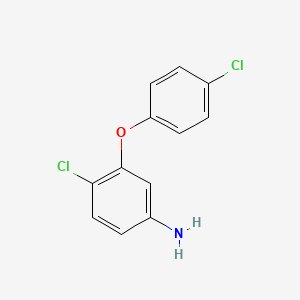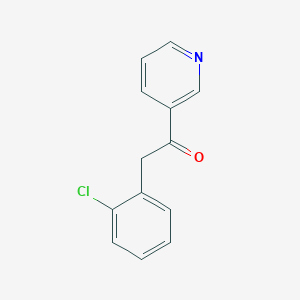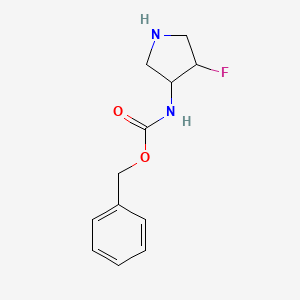
Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a fluoropyrrolidine ring, and a carbamate group
Métodos De Preparación
The synthesis of Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate typically involves several steps. One common method includes the reaction of (3R,4R)-4-fluoropyrrolidine with benzyl chloroformate under specific conditions to form the desired carbamate. The reaction conditions often involve the use of a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity, while the carbamate group can participate in hydrogen bonding or other interactions with the target molecules.
Comparación Con Compuestos Similares
Similar compounds to Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate include:
Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: This compound has a hydroxyl group instead of a fluorine atom, which can lead to different reactivity and binding properties.
Benzyl ((3R,4R)-4-chloropyrrolidin-3-yl)carbamate: The presence of a chlorine atom instead of fluorine can affect the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its fluorine atom, which can significantly influence its reactivity and binding characteristics compared to its analogs.
Propiedades
Fórmula molecular |
C12H15FN2O2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
benzyl N-(4-fluoropyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16) |
Clave InChI |
KZWUUEWPRQZDNF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


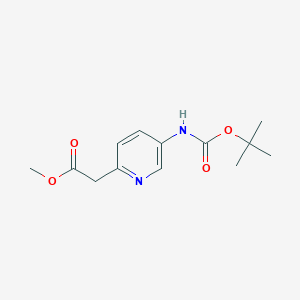
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)

![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
